molecular formula C20H27N3O2 B6488370 Ethanone, 1-[4-(1H-imidazol-1-ylmethyl)-1-piperidinyl]-2-[4-(1-methylethyl)phenoxy]- CAS No. 1286697-26-4

Ethanone, 1-[4-(1H-imidazol-1-ylmethyl)-1-piperidinyl]-2-[4-(1-methylethyl)phenoxy]-

Cat. No.: B6488370
CAS No.: 1286697-26-4
M. Wt: 341.4 g/mol
InChI Key: GNZFIUNUTOIYGP-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-(1H-imidazol-1-ylmethyl)-1-piperidinyl]-2-[4-(1-methylethyl)phenoxy]- is a complex organic compound that features a combination of imidazole, piperidine, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-(1H-imidazol-1-ylmethyl)-1-piperidinyl]-2-[4-(1-methylethyl)phenoxy]- typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and piperidine intermediates, followed by their coupling with the phenoxy group. Common reagents used in these reactions include bases like sodium hydride and solvents such as dimethylformamide (DMF). The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-(1H-imidazol-1-ylmethyl)-1-piperidinyl]-2-[4-(1-methylethyl)phenoxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the imidazole or piperidine groups can be replaced with other functional groups.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethanone, 1-[4-(1H-imidazol-1-ylmethyl)-1-piperidinyl]-2-[4-(1-methylethyl)phenoxy]- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-(1H-imidazol-1-ylmethyl)-1-piperidinyl]-2-[4-(1-methylethyl)phenoxy]- involves its interaction with specific molecular targets. The imidazole group can bind to metal ions, affecting enzyme activity. The piperidine group may interact with receptors in the nervous system, influencing signal transduction pathways. These interactions result in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one
  • 1-(4-Methyl-1H-imidazol-2-yl)-ethanone

Uniqueness

Ethanone, 1-[4-(1H-imidazol-1-ylmethyl)-1-piperidinyl]-2-[4-(1-methylethyl)phenoxy]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1-[4-(imidazol-1-ylmethyl)piperidin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-16(2)18-3-5-19(6-4-18)25-14-20(24)23-10-7-17(8-11-23)13-22-12-9-21-15-22/h3-6,9,12,15-17H,7-8,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZFIUNUTOIYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801128287
Record name Ethanone, 1-[4-(1H-imidazol-1-ylmethyl)-1-piperidinyl]-2-[4-(1-methylethyl)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286697-26-4
Record name Ethanone, 1-[4-(1H-imidazol-1-ylmethyl)-1-piperidinyl]-2-[4-(1-methylethyl)phenoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286697-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[4-(1H-imidazol-1-ylmethyl)-1-piperidinyl]-2-[4-(1-methylethyl)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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